molecular formula C11H13BrFN B15090021 N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine

N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine

Cat. No.: B15090021
M. Wt: 258.13 g/mol
InChI Key: TWZHGUNDQAAIPI-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, an ethyl chain, and a cyclopropanamine group

Preparation Methods

The synthesis of N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine typically involves multiple steps. One common synthetic route starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an ethyl chain and the formation of a cyclopropanamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced products.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide. This leads to the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various physiological effects.

Comparison with Similar Compounds

N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares the bromine and fluorine substitution on the phenyl ring but differs in the presence of a benzamide group instead of a cyclopropanamine group.

    2-(4-bromophenoxy)ethyl N-(4-fluorophenyl)carbamate: This compound has a similar bromine and fluorine substitution but features a carbamate group and an ethyl chain linked to a phenoxy group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13BrFN/c12-11-7-9(13)2-1-8(11)5-6-14-10-3-4-10/h1-2,7,10,14H,3-6H2

InChI Key

TWZHGUNDQAAIPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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